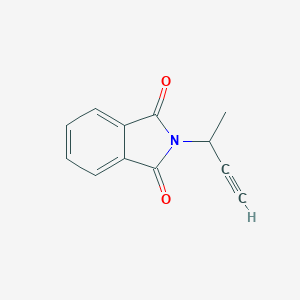

2-(But-3-YN-2-YL)isoindoline-1,3-dione

説明

Contextual Significance of Isoindoline-1,3-dione Derivatives in Contemporary Chemical and Pharmaceutical Research

Isoindoline-1,3-dione derivatives are a cornerstone in medicinal chemistry and materials science due to their wide spectrum of biological activities and functional properties. researchgate.net The phthalimide (B116566) structure is a key component in a variety of pharmaceuticals and is recognized for its ability to interact with biological targets. nih.gov

In the realm of pharmaceutical research, these derivatives have demonstrated a remarkable range of activities, including:

Anti-inflammatory and Analgesic Effects: Certain phthalimide derivatives have shown potential in modulating inflammatory pathways. researchgate.net

Anticonvulsant Properties: The isoindoline-1,3-dione scaffold is present in compounds investigated for their ability to prevent seizures. japsonline.com

Anticancer Activity: This class of compounds has been a focus of oncology research, with some derivatives exhibiting cytotoxic effects against various cancer cell lines. researchgate.net

Antimicrobial and Antifungal Applications: Researchers have synthesized phthalimide derivatives that show promise in combating bacterial and fungal infections. researchgate.net

Beyond medicine, isoindoline-1,3-dione derivatives are also explored in materials science. Their delocalized π-electron systems make them candidates for the development of organic materials with high nonlinear optical (NLO) properties, which are valuable in telecommunications and optical data storage. beilstein-journals.org

Research Rationale for Investigating the Unique Structural and Functional Attributes of 2-(But-3-YN-2-YL)isoindoline-1,3-dione

While specific research findings on the biological activity or material properties of this compound are limited in publicly available literature, the rationale for its investigation can be inferred from its structural features and the known applications of related compounds.

The key structural feature of this molecule is the presence of an internal alkyne group (a carbon-carbon triple bond) within the N-substituent. Alkynes are highly reactive functional groups that can participate in a variety of chemical transformations, making this compound a potentially valuable building block in organic synthesis. For instance, the related compound, 2-(3-butynyl)-1-H-isoindole-1,3-(2H)-dione, which has a terminal alkyne, has been used as an intermediate in the preparation of pain-relieving drugs. This suggests that the butynyl moiety can be a key element in designing molecules with specific therapeutic effects.

The methyl group on the carbon adjacent to the nitrogen atom in this compound introduces a chiral center, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). This stereochemical aspect could be crucial for its interaction with biological systems, as enantiomers of a drug can have different pharmacological activities.

Therefore, the investigation into the unique structural and functional attributes of this compound is driven by its potential as:

A versatile intermediate for the synthesis of more complex molecules due to its reactive alkyne functionality.

A candidate for the development of novel therapeutic agents, drawing on the established biological activities of the broader isoindoline-1,3-dione class.

A subject for stereoselective synthesis and the study of how chirality influences its properties and potential applications.

Structure

2D Structure

特性

IUPAC Name |

2-but-3-yn-2-ylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(13)15/h1,4-8H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGVFRFVTCHCLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345318 | |

| Record name | 2-(BUT-3-YN-2-YL)ISOINDOLINE-1,3-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14396-89-5 | |

| Record name | 2-(BUT-3-YN-2-YL)ISOINDOLINE-1,3-DIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of 2 but 3 Yn 2 Yl Isoindoline 1,3 Dione

Advanced Spectroscopic Techniques for Definitive Structural Confirmation

The definitive structure of 2-(But-3-yn-2-yl)isoindoline-1,3-dione is established through a combination of sophisticated spectroscopic methods. Each technique provides unique and complementary information, leading to an unambiguous elucidation of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the phthalimide (B116566) group would typically appear as multiplets in the downfield region (approximately 7.7-7.9 ppm). The methine (CH) proton on the butynyl side chain, adjacent to the nitrogen and the methyl group, would likely resonate as a quartet. The methyl (CH₃) protons would appear as a doublet, and the acetylenic proton (C≡CH) would present as a singlet or a very narrow triplet, depending on the solvent and coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The two carbonyl carbons (C=O) of the imide functional group would be expected to have chemical shifts in the range of 165-170 ppm. The aromatic carbons of the benzene ring would show signals between 120 and 135 ppm. The carbons of the butynyl side chain, including the methine, methyl, and two sp-hybridized alkyne carbons, would have characteristic shifts in the aliphatic region of the spectrum.

Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.7 - 7.9 | Multiplet |

| Methine-H | ~5.0 | Quartet |

| Acetylenic-H | ~2.5 | Singlet |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C=O | 167 |

| Aromatic-C | 123, 132, 134 |

| Alkyne-C | 72, 82 |

| Methine-C | 42 |

| Methyl-C | 20 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would exhibit several characteristic absorption bands. A sharp peak around 3300 cm⁻¹ would indicate the stretching vibration of the terminal alkyne C-H bond. The carbon-carbon triple bond (C≡C) stretch would appear as a weaker absorption near 2100 cm⁻¹. The most prominent signals would be the strong absorptions corresponding to the carbonyl (C=O) groups of the cyclic imide, typically showing two bands (asymmetric and symmetric stretching) in the region of 1700-1780 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. gsconlinepress.comresearchgate.net

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Acetylenic C-H Stretch | ~3300 |

| Aromatic C-H Stretch | ~3070 |

| C≡C Stretch | ~2120 |

| Imide C=O Stretch (asymmetric) | ~1775 |

| Imide C=O Stretch (symmetric) | ~1710 |

| Aromatic C=C Stretch | 1450-1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The technique involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. For this compound, with a molecular formula of C₁₂H₉NO₂, the exact molecular weight is 199.21 g/mol . sigmaaldrich.comalfa-chemistry.com The mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to this weight. Analysis of the fragmentation pattern provides further structural evidence. Common fragmentation pathways for N-substituted phthalimides often involve cleavage of the bond between the nitrogen and the substituent, which in this case would lead to characteristic fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for molecules containing chromophores, which are parts of the molecule that absorb light. The phthalimide moiety in this compound acts as a significant chromophore due to its conjugated system of double bonds. acgpubs.org The UV-Vis spectrum, typically recorded in a solvent like dichloromethane or ethanol, would be expected to show absorption maxima in the UV region, characteristic of the electronic transitions within the phthalimide ring system. researchgate.netresearchgate.net

Chromatographic and Other Methods for Purity Assessment (e.g., TLC, HPLC)

Assessing the purity of a synthesized compound is crucial. Chromatographic techniques are standard methods for this purpose.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and effective method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. nih.gov A small spot of the compound is applied to a silica gel plate, which is then developed in an appropriate solvent system. The purity can be inferred by the presence of a single spot. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative and highly sensitive technique for purity determination. biosynce.com The compound is dissolved in a solvent and passed through a column under high pressure. The retention time is a characteristic of the compound, and the area under the peak in the chromatogram is proportional to its concentration, allowing for a precise quantification of purity.

Computational Chemistry and Molecular Modeling Studies of 2 but 3 Yn 2 Yl Isoindoline 1,3 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the quantum mechanical properties of molecules. For 2-(But-3-YN-2-YL)isoindoline-1,3-dione, DFT calculations offer a detailed understanding of its fundamental characteristics.

Geometrical Optimization and Electronic Structure Analysis

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometrical optimization. For isoindoline-1,3-dione derivatives, DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, are commonly employed for this purpose. mdpi.com This process reveals the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical stability and reactivity. libretexts.orgajchem-a.com A smaller HOMO-LUMO gap generally indicates higher reactivity.

In isoindoline-1,3-dione derivatives, the HOMO is typically localized on the phthalimide (B116566) ring, while the LUMO distribution can vary depending on the nature of the substituent. The energy of these orbitals and their gap can be precisely calculated using DFT methods. These calculations help in predicting how the molecule will interact with other chemical species.

Table 1: Frontier Molecular Orbital Data

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap (eV) | Data not available in search results |

(Data is illustrative and would be populated from specific DFT calculation results)

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents areas of positive potential (electron-poor), susceptible to nucleophilic attack. researchgate.netresearchgate.net

For isoindoline-1,3-dione derivatives, MEP maps often show negative potential around the carbonyl oxygen atoms, highlighting their nucleophilic character. researchgate.net Conversely, the regions around the hydrogen atoms and the butynyl group may exhibit a more positive potential. researchgate.net These maps provide a visual guide to the reactive sites of the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex molecular orbitals into a more intuitive, localized framework of bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu This analysis allows for the quantification of electron delocalization and hyperconjugative interactions.

By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can understand the stabilizing effects of electron delocalization. In the context of this compound, NBO analysis would reveal the nature of the bonds within the phthalimide ring and the butynyl side chain, as well as any significant interactions between these two moieties.

Molecular Docking and Dynamics Simulations

To explore the potential of this compound as a biologically active compound, molecular docking and dynamics simulations are employed. These computational techniques predict how the molecule might interact with specific biological targets, such as proteins or enzymes.

Prediction of Ligand-Target Interactions with Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor, typically a protein. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target macromolecule. The quality of the binding is then evaluated using a scoring function, which estimates the binding affinity.

Studies on similar isoindoline-1,3-dione derivatives have shown that the phthalimide ring can engage in various interactions, including hydrogen bonding through its carbonyl groups and π-π stacking with aromatic amino acid residues of the target protein. mdpi.comresearchgate.net The substituent on the nitrogen atom plays a crucial role in determining the specificity and strength of these interactions. For instance, it can form hydrophobic interactions with the protein's binding pocket. researchgate.net

Molecular dynamics simulations can further refine the docked complex, providing insights into the stability of the ligand-protein interaction over time. These simulations model the atomic movements of the system, offering a dynamic view of the binding process.

Table 2: Predicted Interactions from Molecular Docking

| Interaction Type | Interacting Residues in Target Protein |

|---|---|

| Hydrogen Bonding | Data not available in search results |

| π-π Stacking | Data not available in search results |

| Hydrophobic Interactions | Data not available in search results |

(Data is illustrative and would be populated from specific molecular docking study results)

Conformational Analysis and Binding Affinity Estimation

Computational methods are instrumental in exploring the conformational landscape and predicting the binding affinity of this compound with biological targets. Conformational analysis identifies the most stable three-dimensional arrangements of the molecule, which is a prerequisite for understanding its interaction with protein binding sites.

Conformational Analysis:

Binding Affinity Estimation:

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a ligand to a protein target. For isoindoline-1,3-dione derivatives, docking studies have been performed on various enzymes, including cyclooxygenases (COX-1 and COX-2), acetylcholinesterase (AChE), and monoamine oxidases (MAO). mdpi.comnih.gov These studies reveal that the phthalimide moiety can engage in crucial interactions, such as π-π stacking and hydrogen bonding, with amino acid residues in the active site. mdpi.com

For instance, in studies of related phthalimide derivatives as inhibitors of acetylcholinesterase, the phthalimide group was shown to interact with the peripheral anionic site of the enzyme. acs.org Molecular docking simulations of N-benzyl-substituted biaryl phthalimide derivatives against AChE and MAO-B have demonstrated significant binding affinities, with calculated IC50 values in the micromolar and nanomolar ranges, respectively. nih.gov While specific binding affinity data for this compound is not available, the principles from these studies suggest that the isoindoline-1,3-dione core would likely anchor the molecule in a binding pocket, while the butynyl group would explore hydrophobic interactions.

A hypothetical docking study of this compound would likely show the phthalimide ring interacting with aromatic residues like tryptophan or tyrosine, and the carbonyl oxygens acting as hydrogen bond acceptors. mdpi.com The butynyl group's orientation would be critical for fitting into hydrophobic sub-pockets. The estimated binding free energy and inhibition constant (Ki) would provide a quantitative measure of its potential as an inhibitor for a given target.

Table 1: Representative Binding Affinities of Phthalimide Derivatives from Molecular Docking Studies

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |

| N-benzyl-substituted biaryl phthalimides | Acetylcholinesterase (AChE) | - | IC50 = 0.24 μM |

| N-benzyl-substituted biaryl phthalimides | Monoamine Oxidase B (MAO-B) | - | IC50 = 0.09 μM |

| Phthalimide-triazole hybrids | Epidermal Growth Factor Receptor (EGFR) | - | 79 nM |

| Chiral Phthalimides | Penicillin-Binding Protein 2a (PBP2a) | - | MIC = 0.022 µg/mL |

Note: The data in this table is for illustrative purposes and represents findings for various phthalimide derivatives, not specifically this compound. nih.govnih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (SAR) Investigations

QSPR and SAR studies are computational approaches that correlate the chemical structure of a series of compounds with their physicochemical properties and biological activities, respectively. For phthalimide derivatives, these studies have been instrumental in designing new molecules with enhanced properties. eijppr.comresearchgate.net

QSPR Investigations:

QSPR models can predict properties such as solubility, lipophilicity (LogP), and melting point based on molecular descriptors. semanticscholar.org For this compound, QSPR could be employed to estimate its drug-likeness based on Lipinski's rule of five. mdpi.com The calculated LogP value for the related N-(3-Butynyl)phthalimide is 2.1, suggesting good oral bioavailability. nih.gov

SAR Investigations:

SAR studies on phthalimide derivatives have provided valuable insights into the structural requirements for various biological activities. For example, in a series of phthalimide-triazole hybrids designed as anticancer agents, the nature of the linker and terminal fragments was found to be crucial for cytotoxicity. nih.gov Similarly, for phthalimides with analgesic activity, QSAR studies have indicated that lower values of the hydrophilic component of the total accessible surface area (FISA) can lead to higher activity. eijppr.com

For this compound, a hypothetical SAR study would involve synthesizing and testing a series of analogs with modifications to the butynyl side chain. For instance, altering the position of the alkyne, changing the chain length, or introducing other functional groups would help to elucidate the key structural features for a specific biological activity. The presence of the terminal alkyne in this compound offers a site for further chemical modification, such as through click chemistry, to generate a library of compounds for SAR studies. nih.gov

Table 2: Illustrative SAR Findings for Phthalimide Derivatives

| Structural Modification | Impact on Biological Activity | Reference |

| Substitution on the N-benzyl moiety | Size of the substituent is important for acetylcholinesterase inhibitory activity. | acs.org |

| Linker and terminal fragments in phthalimide-triazole hybrids | Crucial for selective cytotoxicity against cancer cell lines. | nih.gov |

| Hydrophilic surface area (FISA) | Lower FISA values correlate with higher analgesic activity. | eijppr.com |

Note: This table provides examples of SAR trends observed in various classes of phthalimide derivatives.

Prediction of Chiroptical Properties for Enantiomeric Forms

The this compound molecule possesses a chiral center at the second carbon of the butynyl chain, meaning it can exist as two non-superimposable mirror images, or enantiomers. The prediction of their chiroptical properties, such as electronic circular dichroism (ECD) and circularly polarized luminescence (CPL), is a key area of computational investigation. acs.org

Chiroptical spectroscopies are powerful tools for distinguishing between enantiomers and studying their interactions with other chiral molecules. acs.org Computational methods, particularly time-dependent density functional theory (TD-DFT), can be used to simulate the ECD spectra of chiral molecules. nih.gov These calculations can predict the sign and intensity of the Cotton effects, which are characteristic of a particular enantiomer.

For chiral phthalimides, studies have shown that the chiral information from a substituent can be transferred to the achiral phthalimide chromophore, resulting in a measurable ECD signal. nih.gov The development of chiral organic materials with strong chiroptical responses is an active area of research for applications in optoelectronics and enantioselective sensing. rsc.org

A theoretical prediction of the ECD spectrum for the (R) and (S) enantiomers of this compound would involve:

Geometry Optimization: Obtaining the lowest energy conformation for each enantiomer using DFT.

Excitation Energy Calculations: Using TD-DFT to calculate the electronic transitions and their corresponding rotatory strengths.

Spectrum Simulation: Generating the simulated ECD spectrum by broadening the calculated transitions with a Gaussian or Lorentzian function.

The predicted spectra would show mirror-image profiles for the two enantiomers, providing a theoretical basis for their experimental identification and characterization. The dissymmetry factor (g-factor), which is the ratio of the circular dichroism to the total absorption, could also be calculated to quantify the strength of the chiroptical response. nih.gov

Table 3: Predicted Chiroptical Properties for a Hypothetical Enantiomeric Pair of a Chiral Phthalimide

| Property | (R)-Enantiomer | (S)-Enantiomer |

| Wavelength of Max ECD (nm) | Predicted positive Cotton effect at λ1, negative at λ2 | Predicted negative Cotton effect at λ1, positive at λ2 |

| Molar Ellipticity [θ] (deg cm²/dmol) | Predicted positive value at λ1, negative at λ2 | Predicted negative value at λ1, positive at λ2 |

| Dissymmetry Factor (g) | Predicted value | Predicted value |

Note: This table is a hypothetical representation of the kind of data that would be generated from a computational study of the chiroptical properties of the enantiomers of this compound.

Reactivity and Chemical Transformations of 2 but 3 Yn 2 Yl Isoindoline 1,3 Dione

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne functionality of 2-(but-3-yn-2-yl)isoindoline-1,3-dione is the primary site for a variety of chemical reactions, enabling the introduction of new functional groups and the construction of larger molecular frameworks.

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." beilstein-journals.org This reaction provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov The process involves the reaction of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, which is often generated in situ. nih.gov The resulting triazole ring is a stable and versatile linkage, making this reaction valuable in drug discovery, materials science, and bioconjugation. beilstein-journals.orgnih.gov The reaction's fidelity in the presence of various functional groups and its simplicity make it a favored method for creating complex molecular architectures. nih.gov

The reactivity of the alkyne can be influenced by the choice of catalyst and reaction conditions. For instance, the use of copper(I) iodide with triethylamine (B128534) in THF has been shown to catalyze the cycloaddition of iodoalkynes with azides, producing 5-iodo-1,2,3-triazoles. nih.gov This highlights the tunability of the reaction to yield specifically functionalized triazole products.

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

| Alkyne Reactant | Azide Reactant | Catalyst System | Product |

| This compound | Benzyl Azide | CuSO₄/Sodium Ascorbate | 2-(1-(Benzyl)-1H-1,2,3-triazol-4-yl)isoindoline-1,3-dione |

| This compound | Phenyl Azide | CuI | 2-(1-(Phenyl)-1H-1,2,3-triazol-4-yl)isoindoline-1,3-dione |

| 3-Azidoquinoline-2,4(1H,3H)-dione | Phenylacetylene | Cu(II)/Cu(0) | 3-Phenyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione nih.gov |

This table presents hypothetical examples based on the general principles of CuAAC reactions, alongside a documented example to illustrate the reaction's applicability.

Hydration Reactions of the Alkyne under Catalytic Conditions

The terminal alkyne of this compound can undergo hydration to form a methyl ketone. libretexts.orgchemistrysteps.com This transformation is typically catalyzed by mercury(II) salts in the presence of aqueous acid. libretexts.orgchemistrysteps.com The reaction proceeds with Markovnikov regioselectivity, where the hydroxyl group adds to the more substituted carbon of the alkyne, leading to an enol intermediate. libretexts.orgchemistrysteps.com This enol then rapidly tautomerizes to the more stable ketone form. libretexts.orgchemistrysteps.com

While mercury catalysts are effective, research has focused on developing less toxic alternatives, with gold(I), gold(III), platinum(II), and palladium(II) complexes showing promise. researchgate.net For terminal alkynes, direct hydration with aqueous acid and a mercury(II) sulfate (B86663) catalyst typically yields a methyl ketone. libretexts.org An alternative method, hydroboration-oxidation, provides the anti-Markovnikov product, an aldehyde. libretexts.orglibretexts.org

Table 2: Catalytic Hydration of Terminal Alkynes

| Alkyne | Catalyst | Product | Regioselectivity |

| Terminal Alkyne (RC≡CH) | HgSO₄, H₂SO₄, H₂O | Methyl Ketone (RC(O)CH₃) | Markovnikov libretexts.orgchemistrysteps.com |

| Terminal Alkyne (RC≡CH) | 1. Disiamylborane 2. H₂O₂, NaOH | Aldehyde (RCH₂CHO) | Anti-Markovnikov libretexts.orglibretexts.org |

| 1-Hexyne | Water, Sulfuric Acid, Mercury Sulfate | 2-Hexanone | Markovnikov libretexts.org |

Hydrogenation and Reduction of the Triple Bond

The triple bond of the alkyne moiety can be fully or partially reduced through hydrogenation. Complete hydrogenation to an alkane can be achieved using a metal catalyst like platinum, palladium, or rhodium with two equivalents of hydrogen gas. quimicaorganica.org

Selective semi-hydrogenation to an alkene is also possible. The use of specific catalysts allows for control over the stereochemistry of the resulting alkene. For example, a dihydrazonopyrrole Ni complex has been used for the electrocatalytic semi-hydrogenation of terminal alkynes to yield Z-alkenes. nih.gov This method is chemoselective for terminal alkynes over internal alkynes or alkenes. nih.gov The reaction conditions, such as hydrogen pressure, can also be adjusted to control the extent of hydrogenation, allowing for the selective formation of alkenes or alkanes. nih.gov

Other Nucleophilic and Electrophilic Addition Reactions

The terminal alkyne is susceptible to both nucleophilic and electrophilic addition reactions. Although less reactive than alkenes towards electrophiles, alkynes undergo addition of hydrogen halides (HX) following Markovnikov's rule, where the halogen adds to the more substituted carbon. libretexts.orgjove.com The reaction can proceed through a vinylic carbocation intermediate or a termolecular process. jove.com In the presence of peroxides, the addition of HBr proceeds via an anti-Markovnikov mechanism. jove.com

Nucleophilic addition to alkynes is generally more facile than to alkenes. smartstartinstitute.com Acetylide anions, formed by deprotonation of the terminal alkyne, are potent nucleophiles that can participate in substitution and addition reactions. libretexts.org These anions can react with aldehydes and ketones to form propargyl alcohols. libretexts.org

Modifications of the Isoindoline-1,3-dione Core

The isoindoline-1,3-dione portion of the molecule, also known as a phthalimide (B116566) group, is a key structural unit in a variety of biologically active compounds. gsconlinepress.commdpi.com While the terminal alkyne is the more reactive site for many transformations, the isoindoline-1,3-dione core can also be modified.

Synthesis of N-substituted isoindoline-1,3-dione derivatives is a common strategy in medicinal chemistry. mdpi.comacgpubs.org These derivatives can be prepared through the condensation of phthalic anhydride (B1165640) or its derivatives with various primary amines or hydrazides. gsconlinepress.commdpi.com For instance, new isoindoline-1,3-dione derivatives have been synthesized by reacting N-arylbenzenecarboximidamides with phthalic anhydride. sciforum.netresearchgate.net The reaction conditions, such as temperature, can influence the product, with heating favoring the formation of the cyclic imide. sciforum.netresearchgate.net

Exploration of Catalyst-Mediated Transformations for Derivatization

Catalysis plays a crucial role in the derivatization of this compound, enabling a wide range of transformations with high efficiency and selectivity.

Transition metal catalysts are extensively used for reactions involving the alkyne moiety. As mentioned, copper catalysts are central to click chemistry applications. nih.gov Gold and palladium catalysts are effective for hydration reactions. researchgate.netorganic-chemistry.org Nickel complexes have been developed for selective semi-hydrogenation. nih.gov

Furthermore, the development of new catalytic systems continues to expand the synthetic possibilities. For instance, quaternary ammonium (B1175870) salts have been shown to catalyze the hydrogenation of alkynes and olefins, offering a metal-free alternative. nih.gov

Asymmetric Synthesis and Stereochemical Control of 2 but 3 Yn 2 Yl Isoindoline 1,3 Dione

Enantioselective Synthetic Routes for the Chiral But-3-YN-2-YL Side Chain

The chiral integrity of 2-(but-3-yn-2-yl)isoindoline-1,3-dione originates from its but-3-yn-2-yl side chain. The enantioselective synthesis of this crucial fragment, or a suitable precursor, is the most direct approach to obtaining the final compound in an enantiomerically enriched form. A primary strategy involves the asymmetric synthesis of the precursor alcohol, but-3-yn-2-ol, followed by its conversion to the phthalimide (B116566) derivative.

One prominent method for the asymmetric synthesis of propargylic alcohols, such as but-3-yn-2-ol, involves the catalytic asymmetric alkynylation of aldehydes. semanticscholar.org This approach utilizes a chiral catalyst to control the stereochemical outcome of the addition of an alkyne nucleophile to an aldehyde. For instance, the use of a chiral ligand, such as (-)-2-exo-morpholinoisobornane-10-thiol (MITH), can facilitate the enantioselective addition of an ethynyl (B1212043) group to acetaldehyde, yielding but-3-yn-2-ol with good enantioselectivity.

Another powerful technique is the asymmetric transfer hydrogenation of alkynyl ketones. This method employs a chiral catalyst, often a transition metal complex with a chiral ligand, to deliver a hydride to the ketone in a stereoselective manner, thus establishing the chiral center of the resulting propargylic alcohol.

Furthermore, kinetic resolution of racemic but-3-yn-2-ol offers an alternative route. In this process, a chiral reagent or catalyst selectively reacts with one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted and thus enriched. This can be achieved through enzymatic acylation or other chiral catalytic transformations.

Once the enantioenriched but-3-yn-2-ol is obtained, it can be converted to the corresponding phthalimide derivative. A common method for this transformation is the Mitsunobu reaction, where the alcohol reacts with phthalimide in the presence of a phosphine (B1218219) and an azodicarboxylate to form the N-C bond with inversion of configuration at the chiral center.

| Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) |

| (-)-MITH (2.5 mol%) | Acetaldehyde | But-3-yn-2-ol | Good |

| Chiral Ruthenium Complex | 1-Phenylprop-2-yn-1-one | 1-Phenylprop-2-yn-1-ol | High |

| Lipase (e.g., Novozym 435) | Racemic but-3-yn-2-ol | Enantioenriched but-3-yn-2-ol | Variable |

Chiral Separation Techniques for Enantiomers (e.g., Preparative HPLC, Crystallization)

When an enantioselective synthesis is not employed or does not yield sufficiently pure enantiomers, the separation of a racemic mixture of this compound becomes necessary. Preparative high-performance liquid chromatography (HPLC) and crystallization are two of the most powerful techniques for this purpose. frontiersin.orgchiraltech.com

Preparative High-Performance Liquid Chromatography (HPLC):

Preparative chiral HPLC is a widely used method for the separation of enantiomers on a larger scale. nih.govnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a broad range of chiral compounds, including those with phthalimide moieties. sigmaaldrich.com The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation.

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |

| Chiralpak AD-H | n-Hexane/Isopropanol (90:10) | 1.0 | 254 |

| Chiralcel OJ | n-Hexane/Ethanol (80:20) | 1.5 | 220 |

| Lux Cellulose-2 | Methanol/Acetonitrile (B52724) (50:50) | 0.8 | 230 |

Note: These are representative conditions and would require optimization for the specific separation of this compound enantiomers.

Crystallization:

Crystallization-based methods for chiral resolution rely on the formation of diastereomers that exhibit different physical properties, such as solubility. One common approach is the formation of diastereomeric salts. Since this compound is not readily ionizable to form a salt, this method would be more applicable to a precursor amine, such as 1-amino-3-butyne. biosynth.comnih.gov This chiral amine can be reacted with a chiral resolving agent, typically a chiral acid like tartaric acid or a derivative thereof, to form a pair of diastereomeric salts. Due to their different crystal packing and intermolecular interactions, one diastereomer will often crystallize preferentially from a suitable solvent, allowing for its separation by filtration. The desired enantiomer of the amine can then be liberated from the salt and subsequently converted to the final phthalimide product.

Determination of Enantiomeric Excess (e.g., Chiral HPLC, NMR with Chiral Shift Reagents)

The accurate determination of the enantiomeric excess (ee) is critical to validate the success of an enantioselective synthesis or a chiral separation. Chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents or solvating agents are the most common and reliable methods for this analysis. researchgate.netnih.gov

Chiral High-Performance Liquid Chromatography (HPLC):

Analytical chiral HPLC is a highly sensitive and accurate method for determining the enantiomeric excess of a chiral compound. core.ac.uk The principle is the same as for preparative HPLC, but on an analytical scale with smaller columns and lower flow rates to achieve high resolution. The two enantiomers are separated on a chiral stationary phase, and the area under each peak in the chromatogram is proportional to the concentration of that enantiomer. The enantiomeric excess can then be calculated from the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents or Solvating Agents:

NMR spectroscopy is a powerful tool for structural elucidation, and in the presence of a chiral auxiliary, it can be used to differentiate between enantiomers. researchgate.netnih.gov

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes that can coordinate to the analyte. The paramagnetic nature of the lanthanide ion induces large shifts in the NMR signals of the analyte's protons. In a chiral environment, the diastereomeric complexes formed between the CSR and the two enantiomers of the analyte will experience different induced shifts, leading to the separation of formerly overlapping signals in the NMR spectrum. The integration of these separated signals allows for the determination of the enantiomeric ratio.

Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte through interactions such as hydrogen bonding or π-π stacking. unipi.it This interaction creates a different average magnetic environment for the nuclei of each enantiomer, resulting in separate signals in the NMR spectrum. The enantiomeric excess can be determined by integrating these distinct signals. chiraltech.com

| Method | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase | High accuracy and sensitivity, applicable to a wide range of compounds. | Requires a specific chiral column and method development. |

| NMR with CSRs | Formation of diastereomeric complexes with a paramagnetic lanthanide reagent | Can provide large signal separation, relatively fast. | Line broadening can be an issue, reagent can be expensive. |

| NMR with CSAs | Formation of transient diastereomeric solvates | No covalent modification needed, generally sharp signals. unipi.it | Signal separation can be small, requires a suitable chiral solvating agent. |

Pharmacological and Biological Research on 2 but 3 Yn 2 Yl Isoindoline 1,3 Dione and Analogous Alkyne Substituted Isoindoline 1,3 Diones

Anti-inflammatory Activity Investigations

Derivatives of isoindoline-1,3-dione are recognized for their potential to modulate inflammatory pathways. rsc.orgnih.govnih.gov The incorporation of an acetylenic group is a strategy employed to enhance the anti-inflammatory and analgesic properties of these compounds. nih.gov

Cyclooxygenase (COX) Inhibition Studies

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, and their inhibition is a primary mechanism for many anti-inflammatory drugs. Research has shown that aminoacetylenic isoindoline-1,3-dione derivatives can act as non-selective inhibitors of both COX-1 and COX-2 enzymes. nih.gov

In one study, two such compounds, designated ZM4 and ZM5, demonstrated the ability to reduce carrageenan-induced edema in a dose- and time-dependent manner. nih.gov Their inhibitory concentrations (IC50) for both COX-1 and COX-2 were in the low micromolar range, specifically between 3.0 and 3.6 μM. nih.gov While these values were higher than those of the established drugs Diclofenac and Celecoxib (B62257), molecular docking studies revealed that ZM4 and ZM5 bind to the COX enzymes in a manner similar to other non-steroidal anti-inflammatory drugs (NSAIDs) and with comparable binding strength to Flurbiprofen and Celecoxib. nih.gov

Another study focused on a series of isoindoline-1,3-dione derivatives (ZJ1-ZJ6) and their selective inhibitory activity on COX enzymes. ijlpr.com The findings suggested that the amino group plays a more critical role in binding to COX-1, whereas the aryl group is more influential for COX-2 binding. ijlpr.com Notably, compound ZJ1 showed promise as a potent and selective COX-2 inhibitor, with a ligand efficiency score higher than Indomethacin and approaching that of Celecoxib. ijlpr.com

Further research into novel isoindoline (B1297411) hybrids has identified several derivatives with moderate COX-2 inhibitory activity, with IC50 values ranging from 0.11 to 0.18 µM, which is close to the standard drug celecoxib (IC50 = 0.09 µM). nih.gov Some of these compounds exhibited superior in vivo anti-inflammatory effects compared to diclofenac. nih.gov

Table 1: COX Inhibition by Alkyne-Substituted Isoindoline-1,3-dione Analogs

| Compound | Target | IC50 (μM) | Key Findings |

|---|---|---|---|

| ZM4 | COX-1, COX-2 | 3.0-3.6 | Non-selective inhibitor, binds similarly to NSAIDs. nih.gov |

| ZM5 | COX-1, COX-2 | 3.0-3.6 | Non-selective inhibitor, binds similarly to NSAIDs. nih.gov |

| ZJ1 | COX-2 | - | Potent and selective inhibitor with high ligand efficiency. ijlpr.com |

| Hybrid Derivatives (10b, 10c, 11a, 11d, 13, 14) | COX-2 | 0.11-0.18 | Moderate inhibitors with activity close to celecoxib. nih.gov |

Modulation of Inflammatory Mediators (e.g., TNF-α)

Beyond COX inhibition, the anti-inflammatory effects of isoindoline-1,3-dione derivatives extend to the modulation of pro-inflammatory cytokines. Thalidomide (B1683933), a well-known isoindoline-1,3-dione derivative, has been shown to moderate cytokine action in inflammatory diseases. silae.it This modulation is a key aspect of their biological activity. While direct studies on 2-(But-3-YN-2-YL)isoindoline-1,3-dione's effect on specific mediators like TNF-α are not extensively detailed in the provided context, the known activities of its structural class suggest this as a likely mechanism of action.

Anticancer and Antiproliferative Potential

The isoindoline-1,3-dione core is a constituent of several anticancer agents, and research continues to explore new derivatives with enhanced cytotoxic and antiproliferative properties. rsc.orgresearchgate.net

Cytotoxic Evaluation against Various Cancer Cell Lines

A number of studies have demonstrated the cytotoxic effects of isoindoline-1,3-dione derivatives against a range of cancer cell lines.

For instance, certain substituted isoindoline-1,3-diones have proven to be effective cytotoxic agents against cell lines such as L1210, Tmolt-3, and HeLa-S3. nih.gov In one study, N-benzylisoindole-1,3-dione derivatives showed inhibitory effects on the viability of A549 adenocarcinoma cells, with IC50 values of 114.25 μM and 116.26 μM after 48 hours of incubation. nih.govacs.org

Another investigation synthesized novel isoindole-1,3-dione analogues with halo, hydroxy, and acetoxy groups and evaluated their potential anticancer effects. researchgate.net The research highlighted that halogenation of the isoindole-1,3(2H)-dione moiety can enhance anticancer activity. researchgate.net Similarly, a study on isoindole-1,3(2H)-dione compounds containing different functional groups found that derivatives with both silyl (B83357) ether (-OTBDMS) and -Br groups exhibited higher anticancer activity than cisplatin (B142131) against Caco-2 and MCF-7 cell lines. nih.gov

Furthermore, a series of isoindoline-1,3-dione-methyl/ethyl-aromatic acid derivatives were evaluated for their in vivo anticancer activity against Ehrlich Ascites Carcinoma (EAC) in mice, with one compound showing the highest inhibition of cancerous cell growth. silae.it

Table 2: Cytotoxicity of Isoindoline-1,3-dione Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cell Line(s) | IC50/Activity | Key Findings |

|---|---|---|---|

| Substituted isoindoline-1,3-diones | L1210, Tmolt-3, HeLa-S3 | Effective cytotoxic agents | Active against specific leukemia and cervical cancer cell lines. nih.gov |

| N-benzylisoindole-1,3-dione derivatives | A549 (Adenocarcinoma) | IC50: 114.25 μM & 116.26 μM | Showed inhibitory effects on cell viability. nih.govacs.org |

| Halogenated isoindole-1,3-dione analogues | Various | - | Halogenation improves anticancer activity. researchgate.net |

| Isoindole-1,3(2H)-dione with -OTBDMS and -Br groups | Caco-2, MCF-7 | Higher activity than cisplatin | Specific functional groups enhance cytotoxicity. nih.gov |

| Isoindoline-1,3-dione-methyl/ethyl-aromatic acid derivative (4d) | Ehrlich Ascites Carcinoma (in vivo) | Highest inhibition of cell growth | Demonstrated in vivo anticancer potential. silae.it |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji, K562 | CC50: 0.26 μg/mL (Raji), 3.81 μg/mL (K562) | Induced apoptosis and necrosis in Raji cells. researchgate.net |

| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | NCI 60 cell-line panel | Mean GI50: 15.72 μM | Displayed broad antimitotic activity. mdpi.com |

Targeting of Specific Pathways (e.g., TGF-β pathway inhibition)

The anticancer mechanisms of isoindoline-1,3-dione derivatives can involve the inhibition of specific signaling pathways crucial for tumor growth and metastasis. The transforming growth factor-β (TGF-β) pathway, a key regulator of cell growth, differentiation, and invasion, has been identified as a potential target.

While direct evidence for this compound inhibiting the TGF-β pathway is not explicitly available, a study on the natural compound isotoosendanin (B10861741) demonstrated that it can directly interact with and inhibit the TGF-β receptor type-1 (TGFβR1). nih.gov This inhibition abrogates TGF-β-induced epithelial-mesenchymal transition (EMT) and invadopodia formation, which are critical processes in cancer metastasis. nih.gov Given the structural similarities and known anticancer properties of isoindoline-1,3-diones, exploring their potential to target the TGF-β pathway is a promising area of research.

Antimicrobial, Antifungal, and Antimycobacterial Activities

The isoindoline-1,3-dione scaffold has also been investigated for its potential to combat various microbial pathogens. rsc.orgrsc.orgnih.govacs.orgresearchgate.net

Research has shown that derivatives of isoindoline-1,3-dione possess activity against a range of bacteria and fungi. mdpi.comgsconlinepress.comresearchgate.netrajpub.com For example, new phthalimido derivatives incorporating chalcone, pyrazole, pyrazoline, and pyrimidine (B1678525) moieties have been synthesized and evaluated for their antimicrobial activities. researchgate.net One derivative, 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl} isoindoline-1,3-dione, exhibited broad-spectrum antibacterial activity. researchgate.net Another compound, (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione, showed promising antifungal activity. researchgate.net

A significant area of investigation has been the antimycobacterial activity of these compounds, particularly against Mycobacterium tuberculosis. rsc.orgrsc.orgnih.govacs.orgresearchgate.net Several studies have reported on isoindoline-1,3-dione derivatives with potent anti-TB activity. For instance, a series of secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines were synthesized, with one compound exhibiting a minimum inhibitory concentration (MIC99) of 6.25 μg/mL against M. tuberculosis and being non-cytotoxic. rsc.orgrsc.org

Another study on structurally modified isoindoline-1,3-dione derivatives identified a compound with a significant IC50 of 18 μM against the H37Rv strain of M. tuberculosis. nih.govacs.org Furthermore, sulfonamido-clubbed isoindoline-1,3-dione derivatives have been reported to have an MIC of 10 μg/mL against the M. tuberculosis H37Rv strain. nih.govresearchgate.net

Table 3: Antimicrobial and Antimycobacterial Activity of Isoindoline-1,3-dione Derivatives

| Compound/Derivative | Target Organism(s) | Activity/MIC | Key Findings |

|---|---|---|---|

| 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl} isoindoline-1,3-dione | Bacteria (Gram + and Gram -) | Broad-spectrum activity | Effective against a range of bacteria. researchgate.net |

| (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione | Fungi | Promising antifungal activity | Shows potential as an antifungal agent. researchgate.net |

| Secondary amine-substituted isoindoline-1,3-dione-4-aminoquinoline | Mycobacterium tuberculosis | MIC99: 6.25 μg/mL | Potent and non-cytotoxic anti-TB agent. rsc.orgrsc.org |

| Structurally modified isoindoline-1,3-dione (compound 27) | M. tuberculosis H37Rv | IC50: 18 μM | Significant antimycobacterial activity. nih.govacs.org |

| Sulfonamido-clubbed isoindoline-1,3-dione derivatives | M. tuberculosis H37Rv | MIC: 10 μg/mL | Effective against the H37Rv strain. nih.govresearchgate.net |

Neurological and Central Nervous System (CNS) Activities

The structural features of the isoindoline-1,3-dione core make it a promising candidate for targeting various components of the central nervous system. Researchers have investigated its derivatives for activities related to neurodegenerative diseases and seizure disorders.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy in the symptomatic treatment of Alzheimer's disease. The isoindoline-1,3-dione moiety has been identified as a key structural element for designing potent cholinesterase inhibitors. nih.govresearchgate.netnih.gov The aromatic phthalimide (B116566) portion can interact with the peripheral anionic site (PAS) of AChE, a role that is crucial for the binding of many inhibitors. nih.govnih.gov

Numerous studies have synthesized and evaluated various series of isoindoline-1,3-dione derivatives for their anti-cholinesterase activity. For instance, a novel series of isoindolin-1,3-dione-based acetohydrazides demonstrated significant inhibitory activity, with IC₅₀ values against AChE ranging from 0.11 µM to 0.86 µM. nih.gov Another study on isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids reported potent AChE inhibition, with IC₅₀ values between 2.1 and 7.4 μM, which were more potent than the standard drug rivastigmine. nih.gov

Modifications to the linker connecting the isoindoline-1,3-dione core to other pharmacophoric groups have been shown to significantly influence inhibitory potency against both AChE and BuChE. nih.govresearchgate.net Derivatives with longer alkyl chains (six to eight methylene (B1212753) groups) have shown promising results, indicating that the linker length is a critical parameter for optimal interaction with the enzyme's active site. nih.govresearchgate.net While specific data on this compound is not available, the established activity of its structural class suggests that the alkyne functionality could play a role in modulating interactions within the enzyme's binding pocket.

Table 1: Selected Isoindoline-1,3-dione Derivatives and their Cholinesterase Inhibitory Activity

| Compound Class | Target Enzyme | IC₅₀ Values | Reference |

| Isoindolin-1,3-dione-based acetohydrazides | AChE | 0.11 ± 0.05 to 0.86 ± 0.02 µM | nih.gov |

| Isoindolin-1,3-dione-based acetohydrazides | BuChE | 5.7 ± 0.2 to 30.2 ± 2.8 µM | nih.gov |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 ± 0.6 to 6.7 ± 1.1 μM | nih.gov |

| 2-(Benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones | eeAChE | 3.33 µM (most potent compound) | researchgate.net |

| Isoindoline-1,3-dione with N-benzylpiperidinylamine moiety | AChE | 87 nM (most potent compound) | nih.gov |

| Isoindoline-1,3-dione with N-benzylpiperidinylamine moiety | BuChE | 7.76 µM (most potent compound) | nih.gov |

Potential as Anti-Alzheimer's Agents

The potential of isoindoline-1,3-dione derivatives as anti-Alzheimer's agents stems primarily from their ability to inhibit cholinesterases, which helps to alleviate the cognitive symptoms associated with the disease by increasing acetylcholine (B1216132) levels in the brain. nih.govnih.gov Alzheimer's disease is a complex neurodegenerative disorder, and multi-target-directed ligands are considered a promising therapeutic approach. researchgate.netresearchgate.net

Researchers have designed hybrid molecules that combine the isoindoline-1,3-dione scaffold with other active moieties to target multiple pathological pathways of Alzheimer's disease. researchgate.netnih.gov For example, compounds have been developed that not only inhibit AChE but also show potential to modulate β-amyloid (Aβ) aggregation, a key event in the formation of senile plaques. researchgate.netresearchgate.net One study reported a derivative, 2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione, which displayed inhibitory potency against both AChE and Aβ-aggregation. researchgate.net

Furthermore, some of the most potent AChE inhibitors from the isoindoline-1,3-dione class have also demonstrated neuroprotective effects in cellular models, protecting neurons from oxidative stress-induced cell death. nih.gov The ability of these compounds to cross the blood-brain barrier, a critical requirement for CNS-active drugs, has also been investigated, with some derivatives showing favorable permeability. researchgate.net These findings underscore the potential of the isoindoline-1,3-dione framework as a basis for the development of new multi-functional anti-Alzheimer's agents. researchgate.netresearchgate.net

Anticonvulsant Activity

The isoindoline-1,3-dione (phthalimide) structure has a long history in the search for anticonvulsant drugs, dating back to the initial, albeit later withdrawn, marketing of thalidomide for this purpose. thepharmajournal.com Since then, numerous N-substituted phthalimide derivatives have been synthesized and evaluated for their ability to protect against seizures in various animal models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. uj.edu.plnih.govnih.gov

Research has shown that the nature of the substituent on the nitrogen atom of the phthalimide ring is crucial for anticonvulsant activity. uj.edu.plnih.gov Studies on N-phenylphthalimides found that substitutions on the phenyl ring significantly influenced efficacy, with 4-amino-N-(2,6-dimethylphenyl)phthalimide being a particularly potent agent against MES-induced seizures. nih.gov This suggests that a rigid phenyl ring attached to the phthalimide nitrogen is not an absolute requirement for activity. uj.edu.pl

While extensive research has been conducted on various N-substituted analogs, specific studies focusing on alkyne-substituted derivatives like this compound for anticonvulsant activity are not widely reported. However, the consistent anticonvulsant effects observed across a broad range of phthalimide derivatives suggest that this class of compounds holds significant potential for the development of new antiepileptic drugs. thepharmajournal.comijsr.net

Table 2: Anticonvulsant Screening of Selected Phthalimide Derivatives

| Compound Type | Seizure Model | Activity Noted | Reference |

| N-phenylphthalimides | MES | High potency, ED₅₀ of 25.2 µmol/kg in rats for the most active compound. | nih.gov |

| 4-Amino-N-phenylphthalimides | MES & scPTZ | Most potent agents against MES; some activity against scPTZ. | nih.gov |

| N-substituted-phthalimides | PTZ-induced convulsions | Compounds 1d, 1h, and 1j showed good anticonvulsant activity. | thepharmajournal.com |

| 2-N-(phthalimido)-1-alkyl esters | MES & scPTZ | Isomer R of 2-N-(phthalimido)-1-butyl-(4-benzyloxy)benzoate showed the highest activity. | uj.edu.pl |

Other Reported Biological Activities Relevant to Isoindoline-1,3-dione Derivatives

Beyond the central nervous system, the versatile isoindoline-1,3-dione scaffold has been investigated for other therapeutic applications, including metabolic and infectious diseases.

Hypolipidemic Effects

Some isoindoline-1,3-dione derivatives have been reported to possess hypolipidemic properties, suggesting their potential in managing high lipid levels. thepharmajournal.commdpi.com The isoindoline-1,3-dione ring system has been used to generate various derivatives with diverse pharmacological actions, including lipid-lowering effects. thepharmajournal.com Additionally, research into cholinesterase inhibitors has revealed a potential link between these enzymes and lipid metabolism, further suggesting a possible role for these compounds in this area. nih.govsemanticscholar.org However, detailed studies focusing specifically on the hypolipidemic activity of alkyne-substituted isoindoline-1,3-diones are not extensively documented in the current literature.

Antiviral Properties

The isoindoline-1,3-dione core structure is also present in compounds investigated for antiviral activity. thepharmajournal.com The broad pharmacological profile of phthalimide derivatives includes antiviral effects, although this is a less explored area compared to their CNS activities. thepharmajournal.com The search for new antiviral agents is critical, and various heterocyclic compounds are continuously being screened. While some nucleoside analogs containing different heterocyclic moieties have been synthesized and tested against viruses like influenza, specific reports on the antiviral properties of N-propargyl or other alkyne-substituted isoindoline-1,3-diones are scarce. nih.govmdpi.comnih.gov The development of novel antiviral drugs with different mechanisms of action remains an urgent need, and the diverse chemistry of isoindoline-1,3-diones could offer a platform for future exploration in this field.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates the expression of genes involved in virulence, biofilm formation, and antibiotic resistance. mdpi.comnih.gov The inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to resistance. mdpi.com Isoindoline-1,3-dione derivatives have emerged as a class of compounds with potential antiquorum-sensing activity.

Research into a series of isoindoline-1,3-dione derivatives has provided insights into their ability to disrupt QS pathways. In one such study, compounds were screened for their antiquorum-sensing activity against Chromobacterium violaceum ATCC 12472, a bacterium that produces the violet pigment violacein (B1683560), a phenotype regulated by QS. The inhibition of violacein production is used as an indicator of QS inhibition.

Among the tested isoindoline-1,3-dione derivatives, several compounds demonstrated notable activity. For instance, compound 5 in the study, 2-(4-(1-((2-cyanoacetyl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione, exhibited strong antiquorum-sensing activity. nih.gov This suggests that the isoindoline-1,3-dione scaffold can be a key element in designing effective quorum sensing inhibitors. While specific data on this compound is not detailed in this particular study, the findings for analogous structures are promising.

The general approach to identifying QS inhibitors involves assessing their ability to interfere with bacterial signaling without inhibiting bacterial growth, a key difference from traditional antibiotics. mdpi.com The following table summarizes the antiquorum-sensing activity of selected isoindoline-1,3-dione analogs from the aforementioned study.

Table 1: Antiquorum-Sensing Activity of Selected Isoindoline-1,3-dione Analogs

| Compound ID | Structure | Antiquorum-Sensing Activity |

|---|---|---|

| 4 | 2-(4-acetylphenyl)isoindoline-1,3-dione | Moderate |

| 5 | 2-(4-(1-((2-cyanoacetyl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione | Strong |

| 8 | 2-(4-(1-(hydrazinecarbonyl)vinyl)phenyl)isoindoline-1,3-dione | Moderate |

| 17a | Not an isoindoline-1,3-dione, but a related pyridine (B92270) derivative | Moderate |

Data sourced from a study on the antimicrobial and antiquorum-sensing activities of new isoindoline-1,3-dione derivatives. nih.gov

DNA-Binding Affinity Studies

The interaction of small molecules with DNA is a critical area of research, particularly in the development of anticancer agents. nih.gov The ability of a compound to bind to DNA can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death in rapidly dividing cancer cells. Isoindoline-1,3-dione derivatives have been investigated for their DNA-binding capabilities.

Studies on the DNA-binding affinity of isoindoline-1,3-diones often employ techniques such as UV-Vis spectroscopy to observe the changes in the absorption spectra of the compounds upon interaction with DNA. These spectral changes can indicate the mode and strength of the binding.

In the same study that investigated quorum sensing, a selection of isoindoline-1,3-dione derivatives was also tested for their DNA-binding affinity. nih.gov The results indicated that all the tested compounds exhibited a moderate affinity for binding to DNA. This suggests that the isoindoline-1,3-dione structure can serve as a scaffold for developing molecules that target DNA. The nature of the substituent on the isoindoline-1,3-dione core plays a crucial role in the binding interaction.

While specific DNA-binding data for this compound is not available in the reviewed literature, the consistent moderate binding affinity across a range of its analogs underscores the potential of this class of compounds in interacting with DNA.

Table 2: DNA-Binding Affinity of Selected Isoindoline-1,3-dione Analogs

| Compound ID | Structure | DNA-Binding Affinity |

|---|---|---|

| 4 | 2-(4-acetylphenyl)isoindoline-1,3-dione | Moderate |

| 5 | 2-(4-(1-((2-cyanoacetyl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione | Moderate |

| 6 | 2-(4-(1-(hydrazinecarbothioyl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione | Moderate |

| 7 | 2-(4-(1-(hydrazinecarbonyl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione | Moderate |

| 8 | 2-(4-(1-(hydrazinecarbonyl)vinyl)phenyl)isoindoline-1,3-dione | Moderate |

| 9 | 2-(4-(1-(hydrazinecarbothioyl)vinyl)phenyl)isoindoline-1,3-dione | Moderate |

| 17a | Not an isoindoline-1,3-dione, but a related pyridine derivative | Moderate |

Data reflects the general finding that the tested compounds exhibited moderate DNA-binding affinity. nih.gov

Mechanistic Investigations of Biological Activities

Elucidation of Molecular Targets and Pathways for Observed Bioactivities

Research into isoindoline-1,3-dione derivatives has revealed their potential to modulate key enzymes involved in neurodegenerative diseases and inflammation. Notably, these compounds have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the cholinergic hypothesis of Alzheimer's disease. nih.govmdpi.com The phthalimide (B116566) moiety of these molecules is thought to interact with the peripheral anionic site of AChE, contributing to their inhibitory activity. nih.gov

Furthermore, certain N-substituted isoindoline-1,3-diones have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. mdpi.comnih.gov The ability of these compounds to inhibit COX-1 and/or COX-2 suggests a potential anti-inflammatory role. mdpi.comnih.gov Molecular docking studies have indicated that the isoindoline-1,3-dione core can fit within the active sites of these enzymes, forming crucial interactions with key amino acid residues. mdpi.com The specific substituent at the nitrogen atom of the isoindoline-1,3-dione ring plays a significant role in determining the potency and selectivity of inhibition. mdpi.commdpi.com

While the precise molecular targets of 2-(but-3-yn-2-yl)isoindoline-1,3-dione remain to be definitively identified, the existing data on its analogs suggest that it may interact with cholinesterases or cyclooxygenases. The presence of the but-3-yn-2-yl group, with its terminal alkyne, introduces a unique electronic and steric profile that could influence its binding affinity and selectivity for various biological targets.

Enzyme Kinetics and Binding Mechanism Studies

Enzyme kinetic studies are crucial for characterizing the nature of enzyme inhibition. For isoindoline-1,3-dione derivatives, these studies have often focused on determining the half-maximal inhibitory concentration (IC₅₀) to quantify their potency against specific enzymes like AChE and BuChE. nih.govmdpi.com For instance, a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives displayed significant AChE inhibitory activity, with IC₅₀ values ranging from 0.9 to 19.5 μM. mdpi.com

The binding mechanisms of these inhibitors are often explored through molecular docking simulations. These computational studies provide insights into the potential binding modes and key interactions between the inhibitor and the enzyme's active site. For example, in the case of COX-2 inhibition by certain N-alkyl-isoindoline-1,3-diones, the aromatic part of the molecule is considered important for affinity. mdpi.com Hydrogen bonds and hydrophobic interactions are often identified as the primary forces driving the binding of these compounds to their target enzymes. mdpi.com

Although specific enzyme kinetics and binding mechanism studies for this compound are not available, it is plausible that it would exhibit inhibitory activity towards enzymes targeted by its structural analogs. The alkyne group in the but-3-yn-2-yl substituent could potentially engage in unique interactions, such as π-π stacking or hydrophobic interactions, within an enzyme's active site, thereby influencing its inhibitory profile.

Advanced Structure-Activity Relationship (SAR) Development based on Systematic Derivatization

The development of structure-activity relationships (SAR) for isoindoline-1,3-dione derivatives has been a key focus of medicinal chemistry research. These studies involve the systematic modification of the lead compound's structure to understand how different functional groups and structural features influence its biological activity.

For AChE inhibitors, the length and nature of the alkyl chain connecting the isoindoline-1,3-dione moiety to another functional group have been shown to be critical for activity. mdpi.com For example, in a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives, the most potent AChE inhibitors were those with six or seven methylene (B1212753) groups in the linker. mdpi.com Similarly, for COX inhibitors, the nature of the substituent on the isoindoline-1,3-dione nitrogen has been shown to affect the selectivity and potency of inhibition. mdpi.com

In the context of this compound, the but-3-yn-2-yl substituent is a key structural feature. The presence of a terminal alkyne offers a point for potential covalent modification or specific non-covalent interactions within a biological target. The methyl group on the second carbon of the butynyl chain adds steric bulk, which could also influence binding. Further SAR studies involving variations of the alkyne position and substitution on the side chain would be necessary to fully elucidate the contribution of the but-3-yn-2-yl group to the biological activity of the molecule.

Below is a table summarizing the inhibitory activities of some representative isoindoline-1,3-dione derivatives against AChE and BuChE, which can provide a comparative context for the potential activity of this compound.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | AChE | 0.91 | mdpi.com |

| 2-(Diethylaminohexyl)isoindoline-1,3-dione | AChE | ~1.0 | mdpi.com |

| 2-(Diethylaminoheptyl)isoindoline-1,3-dione | AChE | ~1.0 | mdpi.com |

| 2-(Diethylaminooctyl)isoindoline-1,3-dione | BuChE | ~10.0 | mdpi.com |

| Substituted benzylisoindoline-1,3-dione derivatives | AChE | 10-140 | mdpi.com |

| Substituted benzylisoindoline-1,3-dione derivatives | BuChE | 11-80 | mdpi.com |

Conclusion and Future Directions

Summary of Key Research Findings on 2-(But-3-yn-2-yl)isoindoline-1,3-dione

Direct and extensive research specifically targeting this compound is limited in the public domain. However, the well-established biological and chemical profile of the parent isoindoline-1,3-dione structure offers significant insights. Derivatives of isoindoline-1,3-dione are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. gsconlinepress.com The core phthalimide (B116566) structure is a key pharmacophore that interacts with various biological targets. nih.gov

The introduction of the but-3-yn-2-yl group is a critical modification that can influence the compound's steric and electronic properties, potentially modulating its biological activity and specificity. The alkyne functional group, in particular, opens up avenues for "click chemistry" reactions, allowing for the straightforward synthesis of more complex molecules and bioconjugates. This feature is of significant interest for applications in chemical biology and drug delivery.

General findings on related isoindoline-1,3-dione derivatives are summarized in the table below:

| Property | General Findings for Isoindoline-1,3-dione Derivatives | Potential Implication for this compound |

| Biological Activity | Anti-inflammatory, anticancer, antimicrobial, analgesic, anticonvulsant. gsconlinepress.com | The core scaffold suggests potential for similar biological activities. |

| Mechanism of Action | Inhibition of enzymes, interaction with protein-protein interfaces. | The butynyl substituent may alter binding affinity and selectivity. |

| Synthetic Accessibility | Readily synthesized from phthalic anhydride (B1165640) and corresponding amines. researchgate.net | The synthesis of the title compound is expected to be feasible. |

| "Click" Chemistry | The terminal alkyne allows for versatile conjugation reactions. acgpubs.org | The butynyl group provides a handle for creating diverse derivatives. |

Prospective Research Avenues and Translational Potential

The unique structural features of this compound suggest several promising avenues for future research and development, spanning from medicinal chemistry to materials science.

Rational Design of Novel Derivatives for Enhanced Efficacy and Selectivity

The isoindoline-1,3-dione scaffold serves as a versatile template for the rational design of new therapeutic agents. By systematically modifying the but-3-yn-2-yl substituent and the aromatic ring of the isoindoline (B1297411) core, it is possible to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. For instance, introducing different functional groups could enhance binding to specific biological targets, leading to increased potency and reduced off-target effects. The alkyne moiety is particularly valuable, enabling the application of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to create a library of triazole-containing derivatives, which are known to possess a broad range of biological activities.

Development of Greener and More Efficient Synthetic Routes

While established methods for the synthesis of isoindoline-1,3-diones exist, there is a continuous drive towards developing more environmentally friendly and efficient synthetic protocols. researchgate.net Future research could focus on utilizing green solvents, catalyst-free reactions, or one-pot procedures to synthesize this compound and its derivatives. Such advancements would not only reduce the environmental impact of chemical synthesis but also lower production costs, making these compounds more accessible for research and potential commercialization.

Integration of Advanced Computational Modeling for De Novo Drug Design

Computational modeling and in silico screening are powerful tools in modern drug discovery. researchgate.net These methods can be employed to predict the binding affinity of this compound and its virtual derivatives to various protein targets. Molecular docking and molecular dynamics simulations can provide insights into the key interactions at the molecular level, guiding the design of new compounds with improved biological activity. This computational-driven approach can significantly accelerate the discovery and optimization of lead compounds, reducing the time and resources required for experimental studies.

Exploration of Additional Therapeutic and Materials Science Applications

The potential applications of this compound are not limited to a single therapeutic area. The diverse biological activities reported for the isoindoline-1,3-dione class of compounds suggest that this derivative could be investigated for a wide range of diseases. gsconlinepress.com For example, its anti-inflammatory properties could be harnessed for the treatment of autoimmune disorders, while its potential anticancer activity warrants investigation in various cancer models.

Beyond medicine, the unique photophysical properties of some isoindoline-1,3-dione derivatives suggest their potential use in materials science. acgpubs.org The presence of a conjugated system and an alkyne group in this compound could lead to interesting optical and electronic properties. Future research could explore its application in the development of organic light-emitting diodes (OLEDs), fluorescent probes, or other advanced materials. The ability to polymerize or functionalize surfaces via the alkyne group further expands its potential in materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(But-3-YN-2-YL)isoindoline-1,3-dione, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions using isoindoline-1,3-dione derivatives and alkynyl precursors. For example, in analogous compounds like 2-(3-bromopropyl)isoindoline-1,3-dione, the reaction conditions (temperature, solvent, catalyst) significantly affect yield . Optimization strategies include screening palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions and adjusting reaction times under inert atmospheres. Solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios should also be systematically tested .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Methodological Answer : Use a combination of chromatographic (HPLC, column chromatography) and spectroscopic techniques. High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies functional groups and stereochemistry. For crystalline derivatives, single-crystal X-ray diffraction (as in 2-{(1R,2R)-2-[bis(4-methylbenzyl)amino]cyclohexyl}isoindoline-1,3-dione) provides unambiguous structural validation . Purity ≥95% is recommended for research applications, achievable via recrystallization in ethanol/water mixtures .

Q. What are the critical safety considerations when handling this compound in laboratory settings?